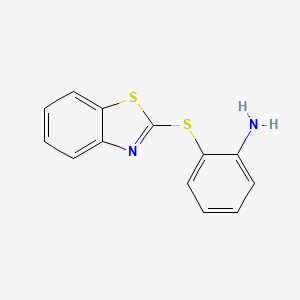

2-(1,3-Benzothiazol-2-ylsulfanyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S2/c14-9-5-1-3-7-11(9)16-13-15-10-6-2-4-8-12(10)17-13/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRURMAFDMKRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(1,3-Benzothiazol-2-ylsulfanyl)aniline

The synthesis of the target molecule can be approached through several strategic disconnections, primarily focusing on the formation of the benzothiazole (B30560) ring or the creation of the thioether bond.

Precursor-Based Synthesis from 2-Mercaptobenzothiazole (B37678) and Anilines

A primary and well-established route to this compound and its derivatives involves the reaction of 2-mercaptobenzothiazole with a suitably substituted aniline (B41778) precursor. This approach typically relies on the formation of a carbon-sulfur or nitrogen-sulfur bond. A common strategy involves the reaction of 2-mercaptobenzothiazole with a haloaniline, often in the presence of a base. For instance, the synthesis of the constitutional isomer, 4-(benzo[d]thiazol-2-ylthio)aniline, has been achieved by reacting 2-mercaptobenzothiazole with 4-iodoaniline, utilizing a copper catalyst and tetrabutylammonium bromide (TBAB). A similar approach using 2-haloaniline would be a logical pathway to the target compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 2-Mercaptobenzothiazole | 2-Haloaniline | Base (e.g., K2CO3), optional catalyst (e.g., CuI) | This compound |

Cyclization and Condensation Strategies in Heterocycle Formation

The construction of the benzothiazole ring itself is a cornerstone of many synthetic routes. A widely used method is the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds or their equivalents. While this method is more commonly employed for 2-substituted benzothiazoles where the substituent is directly attached to the C2 position, modifications of this strategy could potentially lead to the target molecule. For example, a multi-component reaction involving 2-aminothiophenol, a suitable aniline derivative, and a carbon disulfide equivalent could theoretically construct the desired scaffold.

Another approach involves the intramolecular cyclization of thiobenzanilides. These precursors can be synthesized from anilines and a thiocarbonyl source. Subsequent oxidative cyclization, often mediated by reagents like potassium ferricyanide, can then form the benzothiazole ring.

Metal-Catalyzed Coupling Reactions in Benzothiazole Synthesis

Modern synthetic organic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions for the formation of C-N and C-S bonds, which are central to the synthesis of this compound.

Palladium-catalyzed reactions , such as the Buchwald-Hartwig amination, are renowned for their efficiency in forming aryl-amine bonds. In this context, one could envision a strategy where a 2-halobenzothiazole is coupled with aniline or, conversely, where 2-aminobenzothiazole is coupled with a haloarene. Furthermore, palladium catalysts have been successfully employed in the synthesis of 2-substituted benzothiazoles through C-H functionalization and intramolecular C-S bond formation from thiobenzanilides. nih.gov A catalytic system comprising Pd(II), Cu(I), and Bu4NBr has been shown to be effective in producing a variety of substituted benzothiazoles in high yields. nih.gov

Copper-catalyzed reactions , often referred to as Ullmann-type couplings, are particularly effective for the formation of C-S bonds. A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org A one-pot, three-component reaction of 2-iodophenylisocyanides, potassium sulfide (B99878), and various amines, catalyzed by copper, has also been developed for the synthesis of 2-aminobenzothiazoles. nih.gov These methodologies could be adapted for the synthesis of the target compound. For instance, a copper-catalyzed reaction between 2-mercaptobenzothiazole and a 2-haloaniline represents a viable synthetic pathway.

| Coupling Reaction | Catalyst | Reactants | Bond Formed |

| Buchwald-Hartwig Amination | Palladium | 2-Halobenzothiazole + Aniline | C-N |

| Ullmann Condensation | Copper | 2-Mercaptobenzothiazole + 2-Haloaniline | C-S |

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of benzothiazoles, several "green" approaches have been reported. These methods often utilize safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One such approach involves the use of glycerol as a solvent for the catalyst-free, one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes at ambient temperature. nih.gov Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reactions and improving yields in benzothiazole synthesis. airo.co.in For example, the condensation of 2-aminothiophenol with benzoic acid derivatives can be efficiently carried out under microwave irradiation. mdpi.com Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, aligns with the principles of green chemistry. mdpi.com The application of these green methodologies to the synthesis of this compound could offer significant advantages in terms of sustainability and process efficiency.

Derivatization Strategies of the this compound Core

The presence of a primary aromatic amine in the this compound structure provides a rich handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Functionalization at the Aniline Moiety

The amino group of the aniline moiety is a versatile functional group that can undergo a wide range of chemical transformations, including acylation, alkylation, and the formation of sulfonamides.

Acylation: The reaction of the aniline with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This reaction is typically high-yielding and allows for the introduction of a wide variety of acyl groups.

Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents. The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reactants. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

Sulfonamide Formation: The reaction of the aniline with sulfonyl chlorides in the presence of a base, such as pyridine (B92270), yields sulfonamides. This functional group is a key pharmacophore in many therapeutic agents. The synthesis of various 2-aminothiazole sulfonamides has been reported, demonstrating the feasibility of this transformation on similar heterocyclic systems. nih.govnih.gov

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acid Chloride/Anhydride | Amide |

| Alkylation | Alkyl Halide | Alkylamine |

| Sulfonamide Formation | Sulfonyl Chloride | Sulfonamide |

These derivatization strategies open up avenues for fine-tuning the physicochemical and biological properties of the this compound scaffold, making it an attractive starting point for the development of new materials and therapeutic agents.

Modifications of the Benzothiazole Ring System

The benzothiazole ring system of this compound is a key target for structural modification to create a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the aromatic ring of the benzothiazole moiety and functionalization at the 2-position, which in this case is already substituted with the aniline-2-thioether group.

One common approach to modifying the benzothiazole ring is through electrophilic aromatic substitution reactions on the benzene (B151609) part of the heterocycle. However, the substitution pattern is influenced by the directing effects of the fused thiazole (B1198619) ring and any existing substituents. Palladium-catalyzed cross-coupling reactions offer a versatile and regioselective method for introducing aryl groups at specific positions of the benzothiazole nucleus, provided a suitable halo-substituted precursor is used acs.org. For instance, a C7-arylation of a benzothiazole core can be achieved using a phosphine-free PdCl2 catalyst with PivOK in NMP acs.org. While not directly demonstrated on this compound, this methodology suggests a viable route for such modifications.

Another strategy involves the functionalization of the aniline ring, which can indirectly influence the properties of the benzothiazole system. For example, in a related isomer, 4-(Benzo[d]thiazol-2-ylthio)aniline, the aniline amino group can be converted to an imine, which then undergoes cyclization with thioglycolic acid to form a thiazolidin-4-one ring beilstein-journals.org. This highlights the reactivity of the aniline moiety for further chemical transformations.

Introduction of Spiro and Fused Ring Systems

The creation of spiro and fused ring systems introduces three-dimensional complexity and novel structural motifs. For the this compound scaffold, this can be envisioned through intramolecular cyclization reactions involving either the aniline or the benzothiazole part of the molecule.

While direct examples on the target molecule are not prevalent in the literature, methodologies from related heterocyclic systems provide a roadmap. For instance, the synthesis of spiro heterocyclic steroids has been achieved through various strategies, including the reaction of 2α-bromo-3-oxo steroids with 2-aminoethanethiol to form spiro 1,3-thiazolidines organic-chemistry.org. This suggests that a suitably functionalized this compound derivative could undergo analogous spirocyclization reactions.

Fused ring systems can be constructed via intramolecular cyclization of derivatives. For example, N-(6-substituted-benzothiazol-2-yl)thioureas can undergo cyclization to form fused heterocyclic systems proquest.com. Applying this logic, if the aniline nitrogen of this compound is converted to a thiourea and a reactive group is present on the benzothiazole ring, an intramolecular cyclization could lead to a fused system. Another approach involves the reaction of 2-hydrazinobenzothiazole with ethyl acetoacetate to form a benzothiazolo-5-pyrazolone, which can be further functionalized, demonstrating the construction of fused rings starting from a modified benzothiazole core nih.gov.

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of the synthetic pathways leading to and involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Investigation of Reaction Intermediates

The synthesis of 2-substituted benzothiazoles often proceeds through the formation of key intermediates. In the widely used condensation reaction between 2-aminothiophenol and aldehydes, a benzylideneaminothiophenol is formed in-situ as an intermediate, which then undergoes oxidative cyclization scispace.com. The electrooxidative cyclization of these intermediates is proposed to proceed via a two-electron oxidation process, involving the formation of a cation radical and an iminium ion scispace.com.

In the synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol, the proposed mechanism involves the initial formation of an imine intermediate from the cyclocondensation of the reactants. This intermediate then cyclizes and is subsequently oxidized to the final product mdpi.com. For the specific synthesis of this compound, which involves the formation of a C-S bond, the reaction likely proceeds through a nucleophilic substitution where the thiolate of 2-mercaptobenzothiazole attacks an activated aniline derivative, or vice versa. The investigation of such intermediates can be carried out using spectroscopic techniques like NMR and mass spectrometry under conditions that allow for their trapping and characterization.

Role of Catalysts and Reagents in Reaction Progression

Catalysts and reagents play a pivotal role in the synthesis of benzothiazole derivatives, influencing reaction rates, yields, and selectivity. A variety of catalysts have been employed in benzothiazole synthesis, each with a distinct role in the reaction mechanism.

Palladium catalysts are effective for the intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides to form 2-amino- and 2-alkyl-benzothiazoles nih.gov. The catalytic cycle is believed to involve oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the thioamide/thiourea and subsequent reductive elimination to form the benzothiazole ring and regenerate the catalyst. A catalytic system of Pd(II) with Cu(I) has been used for the synthesis of 2-substituted benzothiazoles from thiobenzanilides via a C-H functionalization/C-S bond formation process acs.orgresearchgate.net.

Copper catalysts, such as CuI, are also utilized. For instance, in the synthesis of 4-(Benzo[d]thiazol-2-ylthio)aniline from mercaptobenzothiazole and 4-iodoaniline, CuI is used as a catalyst beilstein-journals.org. The role of copper is likely to facilitate the coupling between the thiol and the aryl iodide through a catalytic cycle involving oxidative addition and reductive elimination steps.

Brønsted acids are used to catalyze the cyclization of 2-amino thiophenols with β-diketones, proceeding under metal-free conditions acs.org. In the reaction of 2-aminothiophenol with benzaldehyde, NH4Cl has been found to act as a catalyst by activating the aldehyde through hydrogen bonding, which promotes the nucleophilic attack by the amino group of the 2-aminothiophenol mdpi.com.

The table below summarizes various catalysts and their roles in the synthesis of benzothiazole derivatives.

| Catalyst/Reagent | Role in Reaction | Reference |

| Palladium(II)/Copper(I) | Catalyzes C-H functionalization and C-S bond formation. | acs.orgresearchgate.net |

| Copper(I) Iodide | Facilitates coupling of thiols with aryl iodides. | beilstein-journals.org |

| Ruthenium(III) | Catalyzes oxidative cyclization. | mdpi.com |

| Brønsted Acids | Catalyze cyclization of 2-amino thiophenols with β-diketones. | acs.org |

| Ammonium Chloride | Activates aldehydes via hydrogen bonding. | mdpi.com |

| Iodine | Mediates intramolecular oxidative cyclization. | nih.gov |

| Dess-Martin periodinane | Promotes cyclization of sulfamide substrates via a thiyl radical. | researchgate.net |

Photosensitized Reactions and Oxidative Cyclization Mechanisms

Photosensitized reactions offer a green and efficient alternative for the synthesis of benzothiazoles. Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes can be achieved, often involving an oxidative cyclization step mdpi.com.

A notable mechanism involves the in-situ generation of a disulfide from 2-aminothiophenol, which then acts as a photosensitizer. Under visible light irradiation, this disulfide photosensitizes molecular oxygen to generate singlet oxygen and superoxide anion. These reactive oxygen species are the key oxidants responsible for the dehydrogenation step in the cyclization to form the benzothiazole ring organic-chemistry.org. This process is advantageous as it avoids the need for external photosensitizers and utilizes abundant resources like visible light and air.

The electrooxidative cyclization of benzylideneaminothiophenols represents another approach where oxidation is the key step. The proposed mechanism involves a two-electron oxidation process, leading to the formation of a C-S bond and the benzothiazole ring system scispace.com. Similarly, radical cyclization of thioformanilides induced by chloranil under irradiation is another photosensitized approach where hydrogen atom abstraction by triplet chloranil is the key mechanistic step derpharmachemica.com.

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of the synthesis of benzothiazole derivatives, advanced techniques such as microwave irradiation and ultrasound assistance are increasingly being employed.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. For example, the condensation of 2-aminothiophenol with aldehydes can be achieved rapidly under microwave irradiation in a green solvent like glycerol, without the need for a catalyst dntb.gov.ua. Similarly, the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives has been performed using microwave irradiation, significantly shortening the reaction time compared to conventional heating derpharmachemica.com. This technique is also applicable to the synthesis of more complex systems, such as benzothiazolotriazine derivatives researchgate.net.

Ultrasound-assisted synthesis is another green technique that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. This method has been successfully applied to the synthesis of various heterocyclic compounds, including those with fused and spiro structures, often leading to higher yields and shorter reaction times nih.govnih.govorganic-chemistry.org. The synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives has also been demonstrated under ultrasound irradiation derpharmachemica.com. The benefits of these advanced techniques are summarized in the table below.

| Technique | Advantages | Application in Benzothiazole Synthesis | References |

| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields, often solvent-free. | Condensation reactions, synthesis of derivatives, formation of fused systems. | derpharmachemica.comdntb.gov.uaresearchgate.net |

| Ultrasound Assistance | Enhanced reaction rates, improved yields, milder conditions. | Synthesis of derivatives and fused heterocyclic systems. | nih.govderpharmachemica.comnih.govorganic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. scielo.br This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, which can dramatically reduce reaction times from hours to minutes. scielo.brmdpi.com

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the synthesis of structurally similar benzothiazole derivatives is well-documented. A common and efficient route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes or carboxylic acids. ias.ac.intku.edu.tw Microwave irradiation has been shown to be highly effective for this type of cyclocondensation reaction. ias.ac.in

For instance, the synthesis of 2-arylbenzothiazoles has been successfully achieved by reacting 2-aminothiophenol with aromatic aldehydes under microwave irradiation, often in the presence of a catalyst and sometimes under solvent-free conditions. tku.edu.tw One study demonstrated the synthesis of a library of benzothiazole and benzoxazole compounds using phenyliodoniumbis(trifluoroacetate) (PIFA) as an oxidation reagent under microwave conditions, highlighting the method's efficiency and broad applicability. ias.ac.in Another report details a green and inexpensive method using L-proline as a catalyst for the condensation of 2-aminothiophenol with aldehydes or acids under solvent-free microwave conditions. tku.edu.tw

A closely related compound, 4-(benzo[d]thiazol-2-ylthio)aniline, has been synthesized as an intermediate in a multi-step process that later utilizes microwave irradiation for a different transformation, indicating the compatibility of this molecular scaffold with microwave-assisted techniques. nih.gov The synthesis of the target compound, this compound, could plausibly be achieved through a microwave-promoted coupling reaction between 2-mercaptobenzothiazole and an appropriate ortho-substituted aniline derivative.

The general advantages observed in the microwave-assisted synthesis of related benzothiazoles are summarized in the table below.

| Feature | Conventional Heating | Microwave Irradiation | Citation |

| Reaction Time | Several hours | Minutes | scielo.brmdpi.com |

| Yield | Moderate to Good | Good to Excellent | scielo.brias.ac.in |

| Energy Consumption | High | Low | |

| Heating | Conduction/Convection (often uneven) | Direct dielectric heating (uniform) | |

| Side Reactions | More prevalent | Often reduced |

This interactive table summarizes the comparative advantages of microwave-assisted synthesis over conventional heating methods for the preparation of benzothiazole derivatives.

Solvent-Free and Ionic Liquid-Immobilized Reactions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, also known as neat or solid-state reactions, can lead to improved efficiency, easier purification, and a significantly reduced environmental impact. mdpi.com Similarly, ionic liquids (ILs) have garnered attention as "green" alternative solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. mdpi.comresearchgate.net They can also function as catalysts and are often recyclable. mdpi.com

Solvent-Free Synthesis:

The synthesis of 2-substituted benzothiazoles under solvent-free conditions has been widely reported, frequently in combination with microwave irradiation. tku.edu.twmdpi.com A notable example is the L-proline catalyzed condensation of 2-aminothiophenol with aldehydes, which proceeds efficiently without any solvent under microwave heating to produce 2-arylbenzothiazoles in good yields. tku.edu.tw Another approach involves the reaction of 2-aminothiophenol with benzoic acid derivatives on a solid phase, catalyzed by molecular iodine, which also proceeds without a solvent. mdpi.com These methods are praised for their simplicity, cost-effectiveness, and reduced waste generation. mdpi.com

Ionic Liquid-Immobilized Reactions:

Ionic liquids have been employed as both reaction media and catalysts for benzothiazole synthesis. For the preparation of compounds featuring the aryl-thio-benzothiazole linkage, similar to the target molecule, S-arylation of benzothiazole-2-thiol with diaryliodonium salts has been successfully carried out at room temperature in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4). researchgate.net This method provides good yields, and the ionic liquid can be recycled and reused. researchgate.net

Furthermore, ionic liquids with catalytic properties have been designed for benzothiazole synthesis. For example, 1-butylimidazole tetrafluoroborate and 1,3-dibutylimidazole tetrafluoroborate have been used as efficient and recyclable catalyst systems for the synthesis of 2-aromatic substituted benzothiazoles from 2-aminobenzenethiol and aromatic acid chlorides at room temperature. mdpi.com Deep eutectic solvents (DESs), which share many properties with ionic liquids, have also been utilized as efficient and reusable catalysts for the solvent-free synthesis of 2-substituted benzothiazoles. researchgate.net

The following table outlines the key features and findings related to these green synthetic approaches for benzothiazole derivatives.

| Method | Reactants | Catalyst/Medium | Conditions | Key Findings | Citations |

| Solvent-Free | 2-Aminothiophenol, Aryl Aldehydes | L-Proline | Microwave Irradiation | Green, inexpensive, good yields. | tku.edu.tw |

| Solvent-Free | 2-Aminothiophenol, Benzoic Acids | Molecular Iodine | Solid-phase, 10 min | Economical, no additional chemicals/solvents needed. | mdpi.com |

| Ionic Liquid | Benzothiazole-2-thiol, Diaryliodonium Salts | [bmim]BF4 | Room Temperature | Good yields, recyclable ionic liquid. | researchgate.net |

| Ionic Liquid | 2-Aminobenzenethiol, Aromatic Acid Chlorides | Imidazole-based ILs | Room Temperature | Mild conditions, recyclable catalyst. | mdpi.com |

| Deep Eutectic Solvent | 2-Substituted Benzothiazoles | [CholineCl][Imidazole]2 | Conventional Heating | Environmentally safe, reusable catalyst. | researchgate.net |

This interactive data table presents research findings on the solvent-free and ionic liquid-based synthesis of benzothiazole derivatives.

Coordination Chemistry and Ligand Design

2-(1,3-Benzothiazol-2-ylsulfanyl)aniline as a Ligand in Metal Complexes

The presence of nitrogen and sulfur atoms within the benzothiazole (B30560) ring, combined with the aniline (B41778) moiety, provides multiple potential coordination sites. This versatility allows the ligand to adopt various binding modes, influencing the geometry and properties of the resulting metal complexes.

The ligand this compound and its close structural analogues, such as 2-(2-aminophenyl)benzothiazole (NH2-pbt), typically act as bidentate chelating agents. mdpi.com Coordination to a metal center most commonly occurs through the nitrogen atom of the benzothiazole ring and the nitrogen atom of the exocyclic amino group of the aniline moiety. mdpi.com This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry.

In complexes with zinc halides, for instance, single-crystal X-ray diffraction analysis has confirmed that the related NH2-pbt ligand coordinates to the zinc ion in a chelate manner via these two nitrogen atoms. mdpi.com While the primary binding involves the N,N-chelation, the sulfur atoms of the benzothiazole group are generally considered non-coordinative in these specific assemblies. researchgate.net However, the flexibility of the ligand can lead to variations in the spatial geometry, with twist angles between the heterocyclic and aniline moieties being influenced by crystal packing effects. mdpi.com

The synthesis of transition metal complexes involving benzothiazole-aniline based ligands is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. nih.govuobaghdad.edu.iq A common method involves dissolving the ligand and the metal salt (e.g., metal chlorides) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture for several hours. nih.govmdpi.com The resulting solid complex can then be isolated by filtration, washed, and purified. nih.gov

Characterization of these newly synthesized complexes relies on a suite of analytical techniques:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. nih.govmdpi.com

Mass Spectrometry: Determines the molecular weight of the complex. nih.gov

Infrared (IR) Spectroscopy: Provides evidence of coordination. A characteristic shift in the vibrational frequencies of the C=N and NH₂ groups upon complexation indicates the involvement of these groups in binding to the metal ion. nih.govuobaghdad.edu.iq

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. nih.govajol.info

UV-Visible Spectroscopy: Monitors the electronic transitions within the complex, which are often altered upon coordination. mdpi.com

For example, studies on related Schiff base complexes derived from aniline derivatives show that metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) can be prepared and characterized using these standard methods. mdpi.com

Benzothiazole derivatives are known for their luminescent properties, which can be significantly modulated upon coordination to a metal center. researchgate.netresearchgate.net The formation of metal-ligand assemblies can lead to enhanced or altered emission profiles compared to the free ligand. mdpi.com

For instance, zinc halide complexes with 2-(2-aminophenyl)benzothiazole derivatives exhibit distinct photoluminescence in the solid state. mdpi.com While some compounds show a conventional single-band emission, others display dual-band photoluminescence. mdpi.com This phenomenon is often attributed to processes like Excited-State Intramolecular Proton Transfer (ESIPT) or the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which are influenced by the ligand's geometry and its interaction with the metal ion. mdpi.com

Fluorination of the benzothiazole ligand framework in zinc(II) complexes has been shown to substantially lower the HOMO and LUMO energy levels, resulting in materials that are easily sublimable and exhibit broad visible photoluminescence. nih.gov The specific emission color can be tuned by modifying the ligand structure, which allows for the design of materials for applications such as organic light-emitting diodes (OLEDs). researchgate.net

Structural Analysis of Coordination Compounds

Definitive structural elucidation of coordination compounds is paramount for understanding their properties. X-ray crystallography and various spectroscopic techniques provide detailed insights into the bonding and three-dimensional arrangement of these metal complexes.

In the case of [Zn(NH2-pbt)Cl₂] and [Zn(NH2-pbt)Br₂], XRD studies revealed that the ligand coordinates to the zinc center via the nitrogen atoms of the amino group and the heterocycle. mdpi.com Interestingly, these studies also showed that the ligand can exhibit significant flexibility. For example, in the chloride complex, the non-hydrogen atoms of the NH2-pbt ligand are nearly coplanar, while the bromide complex features a large twist angle of 26.7° between the heterocyclic and aniline moieties, demonstrating the influence of crystal packing and the specific halide ion on the ligand's conformation. mdpi.com

Table 1: Selected Crystallographic Data for a Related Benzothiazole Compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₁NOS₂ | nih.gov |

| Molecular Weight (Mr) | 285.37 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 5.1060 (1) | nih.gov |

| b (Å) | 14.6220 (3) | nih.gov |

| c (Å) | 17.3920 (4) | nih.gov |

| Volume (V) (ų) | 1298.49 (5) | nih.gov |

| Z (molecules per cell) | 4 | nih.gov |

| Temperature (K) | 295 | nih.gov |

Note: Data for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone, a structurally related compound.

Spectroscopy offers powerful tools for confirming metal-ligand bond formation and characterizing the resulting complexes.

FTIR Spectroscopy: Infrared spectroscopy is particularly useful for identifying which donor atoms of the ligand are involved in coordination. In the case of Schiff bases derived from benzothiazole aniline, a downshift in the stretching vibration of the azomethine (C=N) group (e.g., from ~1634 cm⁻¹ to 1600–1617 cm⁻¹) upon complexation is a clear indicator that the imine nitrogen is coordinated to the metal ion. nih.gov Similarly, changes in the stretching frequencies of the N-H bond of the aniline group point to its involvement in binding. uobaghdad.edu.iq The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. mdpi.comuobaghdad.edu.iq

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes differ from that of the free ligand. The spectra of the complexes often show new bands corresponding to d-d transitions (for transition metals) and charge-transfer transitions (ligand-to-metal or metal-to-ligand). For example, a Ni(II) complex of an aniline derivative Schiff base shows a band at 452 nm attributed to the ³A₂g ⟶ ³T₂g d-d transition, consistent with an octahedral geometry. mdpi.com A corresponding Cu(II) complex displayed bands at 464 nm and 620 nm. mdpi.com

¹H-NMR Spectroscopy: In the ¹H-NMR spectra of diamagnetic metal complexes, a shift in the resonance of the N-H proton of the aniline group upon complexation provides further evidence of coordination through the amino nitrogen. brieflands.com

Table 2: Key Spectroscopic Data for Metal Complex Characterization

| Technique | Observation on Complexation | Significance | Reference |

| FTIR | Downshift of C=N stretching vibration (e.g., ~15-30 cm⁻¹) | Confirms coordination of azomethine nitrogen. | nih.gov |

| FTIR | Appearance of new bands in the 400-600 cm⁻¹ region. | Assignment to M-N/M-O stretching vibrations. | mdpi.com |

| UV-Vis | Appearance of new absorption bands (e.g., for Ni(II) at 452 nm, Cu(II) at 464 nm). | Indicates d-d electronic transitions. | mdpi.com |

| ¹H-NMR | Shift in the chemical resonance of the secondary amide proton (C-NH). | Confirms involvement of the NH group in binding. | brieflands.com |

Catalytic Applications of Metal Complexes Derived from this compound

The unique structural framework of this compound, featuring both soft (sulfur) and hard (nitrogen) donor atoms, makes it and its derivatives excellent candidates for ligand design in coordination chemistry. While direct catalytic applications of metal complexes with the unmodified parent ligand are not extensively documented, its derivatives have been successfully employed to create sophisticated ligands for a range of catalytically active metal complexes. These complexes, particularly those involving transition metals like copper and palladium, have shown significant promise in mediating important organic transformations.

Metal complexes derived from ligands incorporating the 2-(benzothiazolylthio)aniline scaffold are instrumental in various catalytic processes, most notably in oxidation and cross-coupling reactions. The denticity and electronic properties of the ligand can be fine-tuned by creating Schiff bases or other derivatives, which in turn influences the catalytic performance of the corresponding metal complex. researchgate.netuobaghdad.edu.iq

Oxidation Reactions: Copper complexes featuring benzothiazole-based Schiff base or hydrazone ligands have demonstrated notable efficacy in the aerobic oxidation of alcohols. researchgate.netbeilstein-journals.org For instance, copper(II) complexes of a benzothiazole-scaffolded hydrazone Schiff base have been used for the selective and environmentally friendly oxidation of benzylic alcohols to their corresponding aldehydes. researchgate.netglobalauthorid.com These reactions can be performed under mild conditions with low catalyst loading, using air as the oxidant, which highlights their potential as green catalysts. researchgate.net Similarly, other transition metal complexes with Schiff base ligands derived from aniline have been explored for oxidation reactions. jocpr.com The catalytic activity is often dependent on the specific metal center and the coordination environment imposed by the ligand. beilstein-journals.org

Cross-Coupling Reactions: Palladium complexes are paramount in carbon-carbon and carbon-heteroatom bond formation. Ligands containing the benzothiazole moiety are known to stabilize palladium catalysts used in reactions like the Suzuki-Miyaura cross-coupling. rsc.orgnih.gov Palladium(II) complexes with N-heterocyclic carbene (NHC) ligands featuring benzimidazole (B57391) (a related heterocycle) have been successfully used as pre-catalysts for the cross-coupling of furanyl or thiofuranyl derivatives with aryl bromides via C-H activation. mdpi.com While specific examples for the title compound are sparse, the general effectiveness of related benzothiazole and aniline-derived ligands in stabilizing active palladium species suggests a high potential for application in this area. st-andrews.ac.ukrsc.org

Interactive Data Table: Catalytic Applications of Benzothiazole-Derivative Complexes

| Reaction Type | Metal Center | Ligand Type | Substrate | Product | Reference |

| Aerobic Alcohol Oxidation | Copper(II) | Hydrazone Schiff Base | Benzylic Alcohols | Aldehydes | researchgate.net |

| Alcohol Oxidation | Copper(II) | Isatin Schiff Base | Benzyl Alcohol | Benzaldehyde | beilstein-journals.org |

| Suzuki-Miyaura Coupling | Palladium(II) | Ferrocene Phosphine | 4-Tolylboronic Acid / Benzoyl Chloride | 4-Methylbenzophenone | rsc.org |

| C-H Activation Coupling | Palladium(II) | N-Heterocyclic Carbene | 2-Butylfuran / 4-Bromoacetophenone | Arylated Furan | mdpi.com |

| Azide-Alkyne Cycloaddition | Copper(II) | 2-Aminobenzothiazole | Azides / Alkynes | 1,2,3-Triazoles | researchgate.net |

Mechanism of Catalysis

The mechanism of catalysis is intrinsically linked to the nature of the metal center and the electronic properties of the ligand. The this compound framework participates by stabilizing the necessary oxidation states of the metal during the catalytic cycle.

Oxidation Catalysis: For copper-catalyzed aerobic oxidations, the mechanism often involves a cooperative interplay between the metal center and the ligand. beilstein-journals.org A proposed general pathway for the oxidation of alcohols by a Cu(II) complex involves the following steps:

Coordination: The alcohol substrate coordinates to the Cu(II) center.

Deprotonation: A base assists in the deprotonation of the coordinated alcohol, forming an alkoxide intermediate.

Electron Transfer: A two-electron oxidation of the alcohol to the corresponding aldehyde occurs. This can proceed through a metal-ligand cooperative mechanism where the ligand may act as an electron reservoir, or through the formation of a Cu(I) species and a substrate radical.

Re-oxidation: The reduced catalyst is re-oxidized back to its active Cu(II) state by molecular oxygen, completing the catalytic cycle.

The presence of redox-active ligands can facilitate this process by providing alternative electron transfer pathways that avoid high-energy intermediates. beilstein-journals.org

Cross-Coupling Catalysis: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand's primary role is to stabilize the Pd(0) and Pd(II) intermediates of the catalytic cycle. A generally accepted mechanism proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate.

Transmetalation: The aryl group from a boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is typically facilitated by a base.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst.

Theoretical and Computational Chemistry

Quantum Chemical Studies of 2-(1,3-Benzothiazol-2-ylsulfanyl)aniline

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of this compound.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of molecules. nih.gov For benzothiazole (B30560) derivatives, DFT studies, often using the B3LYP functional with various basis sets like 6-31+G(d,p) or cc-pVQZ, provide valuable information on their thermodynamic and chemical properties. mdpi.comnih.govmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. bohrium.com In benzothiazole derivatives, the HOMO is typically distributed over the benzothiazine moiety, while the LUMO is often localized on the benzothiazole end. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For instance, studies on substituted benzothiazoles have shown that the introduction of different functional groups can modulate this energy gap. mdpi.comresearchgate.net For example, a CF3 substituent has been observed to lower the HOMO-LUMO energy gap in a series of benzothiazole derivatives, indicating increased reactivity. mdpi.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the chemical behavior of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule can be polarized. scirp.org

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I+A)/2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ²/2η, where μ is the chemical potential (-(I+A)/2).

These descriptors help in predicting the reactivity and stability of benzothiazole derivatives. For example, a lower chemical hardness and higher softness value for a benzothiazole derivative like 2-SCH3_BTH suggest it is more reactive. scirp.org

Table 1: Representative DFT-Calculated Properties of Benzothiazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Softness (S) |

| Benzothiazole (BTH) | -0.2251 | -0.0771 | 0.148 | 0.074 | 6.756 |

| 2-OH_BTH | -0.2291 | -0.0233 | 0.2058 | 0.1029 | 4.859 |

| 2-SH_BTH | -0.2173 | -0.0243 | 0.193 | 0.0965 | 5.181 |

| 2-NH2_BTH | -0.2127 | -0.0163 | 0.1964 | 0.0982 | 5.091 |

| 2-SCH3_BTH | -0.2117 | -0.0276 | 0.1841 | 0.09205 | 5.431 |

Note: Data is illustrative and based on a theoretical study of benzothiazole and its derivatives. scirp.org

The structure of this compound allows for conformational flexibility, primarily around the sulfide (B99878) linkage. The dihedral angle between the benzothiazole and aniline (B41778) rings is a key parameter. In a related crystal structure, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone, the dihedral angle between the benzothiazole ring and the phenyl ring is 6.61(6)°. nih.gov

A significant aspect of the chemistry of 2-sulfanylbenzothiazole derivatives is the potential for thione-thiol tautomerism. researchgate.net The equilibrium between the thione form (containing a C=S bond) and the thiol form (containing an S-H bond) can be influenced by the solvent. Theoretical studies on 2-mercaptobenzothiazole (B37678) have shown that the thione tautomer is generally more stable, both in the gas phase and in solution. researchgate.net The presence of water or methanol (B129727) can facilitate the proton transfer between the two forms through the formation of hydrogen-bonded complexes, which lowers the activation energy for the tautomerization process. researchgate.net For this compound, while the sulfur is substituted, the underlying principles of conformational flexibility and the electronic influence of the thione-like structure of the benzothiazole ring are relevant.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

Molecular docking studies on benzothiazole derivatives have been performed to predict their binding affinities and interaction modes with various protein targets. The binding affinity is often expressed as a docking score or free energy of binding (ΔG), with more negative values indicating a stronger interaction. uomustansiriyah.edu.iq

For example, docking studies of benzothiazole aniline (BTA) derivatives with DNA have shown binding energies ranging from -5.894 to -7.239 kcal/mol. nih.gov In another study, benzothiazole derivatives docked against E. coli dihydroorotase showed docking scores between -2.54 and -5.02. nih.govmdpi.com These studies reveal that the interactions are often characterized by hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the protein. The benzothiazole and aniline rings can participate in π-π stacking and hydrophobic interactions, while the heteroatoms and amino group can act as hydrogen bond donors or acceptors. nih.gov

Table 2: Illustrative Docking Results for Benzothiazole Derivatives with a Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzothiazole Derivative 1 | -5.02 | LEU222, ASN44 |

| Benzothiazole Derivative 2 | -4.87 | LEU222 |

| Benzothiazole Derivative 3 | -4.76 | ASN44 |

Note: This data is illustrative and based on docking studies of benzothiazole derivatives with E. coli dihydroorotase. nih.govmdpi.com

Computational screening, or virtual screening, involves docking a library of compounds against a panel of protein targets to identify potential hits. This approach has been used to explore the potential molecular targets for benzothiazole derivatives. niscpr.res.in Given their diverse biological activities, benzothiazoles have been screened against various targets, including enzymes and receptors involved in cancer and microbial infections.

Potential targets for benzothiazole derivatives that have been identified through computational and experimental studies include:

DNA Gyrase: An enzyme essential for bacterial DNA replication. researchgate.net

Dihydroorotase: An enzyme in the pyrimidine (B1678525) biosynthesis pathway, which is a target for antimicrobial agents. nih.gov

Polo-like kinase 1 (PLK1): A serine/threonine kinase that is a target in cancer therapy.

FOXM1: A transcription factor overexpressed in various cancers. nih.gov

Histone Deacetylases (HDACs): Enzymes that are targets for anticancer drugs. uomustansiriyah.edu.iq

These studies suggest that this compound, due to its structural features, could potentially interact with a range of biological targets, warranting further investigation.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For benzothiazole derivatives, computational approaches have become instrumental in elucidating these relationships.

A variety of computational models are employed to predict the biological activity of benzothiazole derivatives, providing a rational basis for the design of new therapeutic agents. These models range from quantum mechanical calculations to molecular docking simulations.

Density Functional Theory (DFT) Studies: DFT calculations are used to understand the electronic properties and reactivity of benzothiazole derivatives. For instance, studies on related benzothiazole compounds have utilized DFT with the B3LYP functional and 6-311G(d,p) basis set to investigate their molecular structure and vibrational frequencies. researchgate.net Such calculations provide insights into the optimized geometry, bond lengths, and bond angles, which are crucial for understanding the molecule's interaction with biological targets. researchgate.net While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies applied to similar structures, such as 2-(4-methoxyphenyl)benzo[d]thiazole, are directly transferable. researchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or DNA. This method is widely used to understand the mechanism of action of benzothiazole derivatives.

For example, molecular docking studies on benzothiazole aniline (BTA) derivatives and their metal complexes have been performed to predict their interaction with DNA. mdpi.comnih.gov In one such study, the binding energies of BTA and its derivatives with DNA were calculated, revealing interactions with the minor groove of the DNA helix. mdpi.comnih.gov Similarly, other research has shown that benzothiazole derivatives can interact with enzymes like VEGFR-2 and COX-2, with molecular docking revealing specific binding modes. researchgate.net These studies help in identifying key interactions that can be optimized to enhance biological activity. mdpi.comresearchgate.net

| Compound | Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Benzothiazole Aniline (BTA) | 1BNA (DNA) | -6.618 |

| N-(4-Benzothiazol-2-yl-phenyl)-2,3-bis-[(2-hydroxy-benzylidene)amino] propionamide (B166681) (L) | 1BNA (DNA) | -7.239 |

| Mn(II) Complex of L (MnL) | 1BNA (DNA) | -5.894 |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.

Several QSAR studies have been conducted on benzothiazole derivatives to understand the structural requirements for various biological activities, including antimalarial and anticancer effects. researchgate.netui.ac.id These studies typically involve the calculation of a wide range of molecular descriptors, followed by the development of a regression model.

Descriptors Used in QSAR Models: A variety of descriptors are used in QSAR studies of benzothiazole derivatives, including:

Electronic Descriptors: Atomic net charges, dipole moment, energy of the Highest Occupied Molecular Orbital (EHOMO), and energy of the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.netui.ac.id

Physicochemical Descriptors: Log P (lipophilicity) and polarizability (α). ui.ac.id

Examples of QSAR Models: A QSAR study on a series of 13 nitrobenzothiazole derivatives with antimalarial activity produced a statistically significant model using multiple linear regression (MLR). ui.ac.id The resulting equation highlighted the importance of atomic net charges on specific carbon atoms, dipole moment, EHOMO, ELUMO, polarizability, and Log P in determining the antimalarial activity. ui.ac.id

Another QSAR analysis on 13 benzothiazole derivatives as antimalarial agents also yielded a robust model, demonstrating a strong correlation between the electronic properties of the compounds and their biological activity. researchgate.net The best model showed a high correlation coefficient (r = 0.994) and was able to predict the antimalarial activity with good accuracy. researchgate.net

| Parameter | Value |

|---|---|

| Number of Compounds (n) | 13 |

| Correlation Coefficient (r) | 0.994 |

| Squared Correlation Coefficient (r²) | 0.987 |

| Standard Error (SE) | 0.094 |

| PRESS | 0.348 |

These QSAR models provide a quantitative framework for understanding the SAR of benzothiazole derivatives and for the rational design of new compounds with improved biological profiles.

Investigation of Bioactivity Mechanisms and Molecular Targets

Mechanistic Insights into Enzyme Inhibition

Benzothiazole-based compounds have been identified as potent inhibitors of several key enzymes involved in pathological processes. Their inhibitory action is often achieved through specific binding interactions within the active sites of these enzymes.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. nih.govsci-hub.st Benzothiazole (B30560) derivatives are among the classes of compounds investigated as DprE1 inhibitors. nih.govvlifesciences.com The inhibition mechanism can be either covalent or noncovalent. nih.gov

A prominent class of covalent DprE1 inhibitors are benzothiazinones (BTZs), which are structurally related to benzothiazoles. nih.govvlifesciences.com Their mechanism requires the presence of a nitro group on the molecule. nih.gov This nitro group is reduced within the bacterium to a reactive nitroso derivative. acs.org The resulting nitroso compound then forms a covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govacs.orgnih.govnih.gov This covalent linkage effectively blocks the enzyme's function in converting decaprenylphosphoryl-β-d-ribose (DPR) to decaprenylphosphoryl-β-d-arabinofuranose (DPA), a vital precursor for the mycobacterial cell wall arabinan. nih.gov Structural studies of DprE1 in complex with BTZ-derived inhibitors have confirmed this covalent binding mode and identified other key interactions, such as with a trifluoromethyl group, that stabilize the complex. nih.gov

Conversely, other benzothiazole derivatives that lack the reactive nitro group function as noncovalent inhibitors of DprE1. nih.gov These compounds bind to the active site through noncovalent interactions, demonstrating that a covalent link is not strictly essential for the binding of all BTZ-class inhibitors to DprE1. nih.gov

Table 1: Research Findings on DprE1 Inhibition by Benzothiazole Derivatives

| Derivative Class | Inhibition Mechanism | Key Molecular Interaction | Reference |

|---|---|---|---|

| Benzothiazinones (BTZ) | Covalent, Irreversible | Reduction of nitro group to nitroso derivative, forming a covalent bond with Cys387 in the DprE1 active site. | nih.govacs.orgnih.gov |

| Non-nitro Benzothiazoles | Noncovalent | Binding to the enzyme's active site through noncovalent forces. | nih.govnih.gov |

Benzothiazole derivatives have demonstrated significant potential as modulators of various protein kinases and proteases, which are often dysregulated in diseases like cancer.

Kinase Inhibition: The benzothiazole scaffold is recognized as a "privileged" structure in the development of kinase inhibitors. mdpi.comsemanticscholar.org Derivatives have been shown to inhibit several key kinases:

EGFR Tyrosine Kinase: Certain benzothiazole derivatives are being investigated as promising inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers. nih.gov

ATR Kinase: A series of hybrid molecules incorporating both benzothiazole and chromone (B188151) pharmacophores were evaluated as inhibitors of Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA Damage Response (DDR) pathway. mdpi.comresearchgate.net

VEGFR-2 and BRAF Kinase: Researchers have developed benzothiazole derivatives as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, which have synergistic effects on tumor progression. semanticscholar.org Some derivatives showed remarkable cytotoxicity against cancer cell lines with significantly less effect on normal cells compared to the reference drug, sorafenib. semanticscholar.org

PI3K/AKT/mTOR Pathway: Benzothiazole derivatives containing a pyridine (B92270) moiety have been studied for their inhibitory effects on PI3K and mTORC1, crucial components of a signaling pathway that is frequently hyperactivated in cancer. rsc.org

Protease Inhibition: The versatility of the benzothiazole structure extends to the inhibition of proteases:

D1 Protease: Novel series of benzothiazole derivatives have been synthesized and found to possess promising inhibitory activities against D1 protease, a C-terminal processing protease that is a potential herbicidal target. nih.gov

SARS-CoV-2 Main Protease (3CLpro): In the search for therapeutics against COVID-19, thiazole (B1198619)/benzothiazole-based thiazolidinone derivatives were evaluated as potential inhibitors of the main protease of SARS-CoV-2. mdpi.com

Protease-Activated Receptor 4 (PAR4): Using a scaffold-hopping strategy, quinazoline-benzothiazole derivatives were designed as potent and selective antagonists of PAR4, a receptor that plays a critical role in thrombosis, suggesting potential for antiplatelet therapies with a lower bleeding risk. nih.gov

Table 2: Kinase and Protease Targets of Benzothiazole Derivatives

| Target Enzyme | Type | Derivative Class | Key Finding | Reference |

|---|---|---|---|---|

| EGFR | Kinase | Benzothiazole derivatives | Identified as promising EGFR tyrosine kinase inhibitors through pharmacoinformatics. | nih.gov |

| ATR Kinase | Kinase | Benzothiazole-chromone hybrids | Showed inhibitory potential against the DDR signaling pathway. | mdpi.comresearchgate.net |

| VEGFR-2 / BRAF | Kinase | Amino-benzothiazole derivatives | Act as dual inhibitors with significant cytotoxicity against cancer cells. | semanticscholar.org |

| D1 Protease | Protease | Benzothiazole derivatives | Possess promising D1 protease inhibitory and herbicidal activities. | nih.gov |

Small molecules that can recognize and bind to specific DNA or RNA structures are crucial for developing new therapeutic strategies to control gene expression. niscpr.res.inbohrium.com Benzothiazole derivatives have been shown to interact with nucleic acids through various modes. bohrium.comresearchgate.net

One primary mode of interaction is minor groove binding . Studies have shown that benzothiazole-based compounds can fit into the minor groove of DNA, particularly in AT-rich sequences. niscpr.res.inbohrium.com This binding stabilizes the DNA duplex, as evidenced by an increase in its melting temperature. niscpr.res.in Molecular dynamics simulations support that these compounds effectively bind to the minor grooves with favorable binding free energy. niscpr.res.in

Furthermore, benzothiazole derivatives have been identified as topoisomerase inhibitors . One study found that a specific derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), is a highly effective inhibitor of human DNA topoisomerase IIα. researchgate.net Mechanistic studies revealed that this compound is not a DNA intercalator but acts as a DNA minor groove-binding agent that interacts directly with the enzyme. researchgate.net The antimicrobial activity of some benzothiazoles is also attributed to their ability to inhibit DNA gyrase, a type II topoisomerase in bacteria. nih.govconicet.gov.ar

Certain cationic benzothiazole derivatives have also been investigated for their ability to bind to non-canonical DNA and RNA structures, such as DNA:RNA hybrids and triplexes, highlighting the diverse range of nucleic acid interactions possible with this chemical scaffold. researchgate.net

Table 3: Modes of Interaction with Nucleic Acids

| Mode of Interaction | Target | Key Finding | Reference |

|---|---|---|---|

| Minor Groove Binding | AT-rich DNA sequences | Binds to the minor groove, enhancing the stability of the DNA duplex. | niscpr.res.inbohrium.com |

| Topoisomerase Inhibition | Human DNA Topoisomerase IIα | Acts as a potent inhibitor by binding to the enzyme and the DNA minor groove. | researchgate.net |

| DNA Gyrase Inhibition | Bacterial DNA Gyrase | N-(benzothiazol-2-yl)pyrrolamide derivatives bind to the GyrB ATP-binding site. | conicet.gov.ar |

Cellular and Molecular Biological Mechanisms

The interaction of benzothiazole derivatives with molecular targets culminates in distinct cellular responses, most notably the induction of programmed cell death (apoptosis) and the halting of cell division.

Apoptosis is a controlled, programmed cell death process that is a primary target for anticancer therapies. plos.orgfrontiersin.org Benzothiazole derivatives have been shown to induce apoptosis in cancer cells through multiple signaling pathways. plos.orgspandidos-publications.com

The intrinsic or mitochondrial pathway is a commonly activated route. The novel benzothiazole derivative YLT322 was found to induce apoptosis in a dose- and time-dependent manner, associated with the activation of caspase-9 (the initiator caspase of the intrinsic pathway) and caspase-3 (a major effector caspase). plos.org This pathway is regulated by the Bcl-2 family of proteins. frontiersin.org Studies show that benzothiazole derivatives can decrease the levels of anti-apoptotic proteins like Bcl-2 while increasing the levels of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. frontiersin.orgmdpi.comukrbiochemjournal.org Another derivative, PB11, was also found to induce apoptosis via the mitochondria. nih.gov

The PI3K/AKT signaling pathway , which is crucial for cell survival and proliferation, is another key target. Inhibition of this pathway is frequently associated with cell death. nih.gov The derivative PB11 was shown to suppress the PI3K/AKT pathway, leading to cytotoxicity and apoptosis in cancer cells. nih.gov

Some derivatives can trigger apoptosis through the generation of reactive oxygen species (ROS) . frontiersin.orgspandidos-publications.com The water-soluble derivative BD926 was found to induce apoptosis in lymphoma cells that was mediated by ROS and involved both the mitochondrial and endoplasmic reticulum signaling pathways. spandidos-publications.com

Furthermore, benzothiazole compounds can activate tumor suppressor proteins like p53 and PTEN . nih.gov Activation of these proteins can trigger the apoptotic cascade, further demonstrating the multi-faceted pro-apoptotic action of these compounds. nih.gov

Table 4: Key Molecular Players in Benzothiazole-Induced Apoptosis

| Pathway/Component | Role in Apoptosis | Effect of Benzothiazole Derivatives | Reference |

|---|---|---|---|

| Caspase-9, Caspase-3, PARP | Intrinsic pathway execution | Activation and cleavage are increased, indicating apoptosis. | plos.orgukrbiochemjournal.orgnih.gov |

| Bcl-2 family (Bcl-2, Bax) | Regulation of mitochondrial pathway | Downregulation of anti-apoptotic Bcl-2; upregulation of pro-apoptotic Bax. | frontiersin.orgukrbiochemjournal.org |

| PI3K/AKT Pathway | Pro-survival signaling | Suppression of the pathway, leading to cell death. | nih.gov |

| Reactive Oxygen Species (ROS) | Signaling molecules | Accumulation of ROS triggers mitochondrial and ER-mediated apoptosis. | frontiersin.orgspandidos-publications.com |

A significant body of research highlights the antiproliferative activity of 2-(1,3-Benzothiazol-2-ylsulfanyl)aniline and its derivatives against a wide array of cancer cell lines. arkat-usa.org This broad-spectrum activity makes the benzothiazole scaffold a promising basis for the development of new anticancer agents. nih.govtandfonline.com

Derivatives have shown potent inhibitory effects against cell lines derived from both hematological and solid tumors. arkat-usa.orgresearchgate.net Specific examples include:

Pancreatic and Paraganglioma Cancers: A library of phenylacetamide derivatives containing the benzothiazole nucleus induced a marked reduction in cell viability at low micromolar concentrations. nih.gov

Breast, Leukemia, and Melanoma: Various benzothiazole amides and carbamates have demonstrated good antiproliferative properties, particularly against MCF-7 (breast cancer), K562 (leukemia), and A375 (melanoma) cell lines. unich.it

Liver and Colon Cancers: Benzothiazole aniline (B41778) derivatives and their platinum (II) complexes have shown selective and potent inhibitory activities against liver and colon cancer cells, in some cases exceeding the cytotoxicity of the clinical drug cisplatin (B142131). mdpi.comsemanticscholar.org

Table 5: Antiproliferative Activity of Selected Benzothiazole Derivatives

| Derivative | Cancer Cell Line(s) | Reported Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| Phenylacetamide derivatives (e.g., 4l) | Paraganglioma, Pancreatic cancer | Low micromolar concentrations | nih.gov |

| Benzothiazole amides (e.g., 1a-c) | Breast (MCF-7), Leukemia (K562), etc. | GI₅₀ 0.29–1.74 μM | unich.it |

| Benzothiazole carbamates (e.g., 11a, 11b) | Testicular embryonal carcinoma (NT2/D1) | IC₅₀ 0.2 μM (11a), 0.1 μM (11b) | unich.it |

| L1 (Benzothiazole aniline derivative) | Liver (HepG2), Colon (HCT-116) | IC₅₀ 3.6 μM (HepG2), 4.3 μM (HCT-116) | mdpi.comsemanticscholar.org |

| L1Pt (Platinum complex of L1) | Liver (HepG2), Colon (HCT-116) | IC₅₀ 3.5 μM (HepG2), 5.7 μM (HCT-116) | mdpi.comsemanticscholar.org |

Table of Mentioned Compounds

| Compound Name/Abbreviation | Full Chemical Name (if available) |

|---|---|

| This compound | This compound |

| BM3 | 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate |

| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide |

| YLT322 | Not provided in sources |

| BD926 | Not provided in sources |

| L1 | 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)-N-(p-tolyl)aniline |

| L1Pt | Platinum (II) complex of L1 |

| L2 | 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)-N-(4-methoxyphenyl)aniline |

| L2Pt | Platinum (II) complex of L2 |

| BTZ | Benzothiazinone |

| BTO | Benzothiazole |

| TCA1 | Benzothiazolyl derivative |

| DprE1 | Decaprenylphosphoryl-β-D-ribose 2′-epimerase |

| EGFR | Epidermal Growth Factor Receptor |

| ATR | Ataxia-Telangiectasia and Rad3-related |

| VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 |

| BRAF | B-Raf proto-oncogene, serine/threonine kinase |

| PI3K | Phosphoinositide 3-kinase |

| AKT | Protein kinase B |

| mTOR | Mammalian target of rapamycin |

| PAR4 | Protease-activated receptor 4 |

| PARP | Poly (ADP-ribose) polymerase |

| PTEN | Phosphatase and tensin homolog |

| Cisplatin | cis-diamminedichloroplatinum(II) |

Structure-Activity Relationship (SAR) Investigations in Bioactivity

The biological activity of the benzothiazole scaffold is highly dependent on its structural features. SAR studies aim to identify the chemical moieties responsible for the pharmacological effects, guiding the synthesis of more potent and selective analogs.

The nature and position of substituents on the benzothiazole and associated phenyl rings profoundly influence the molecule's biological profile.

Halogen and Methyl Groups: The introduction of methyl or halogen (e.g., chlorine) substituents to the aniline portion of the BTA structure can increase antitumor activity against various cancer cell lines, including ovarian, renal, and colon. semanticscholar.org For example, 2-(4-amino-3-methylphenyl) benzothiazole has been noted for its antitumor properties. semanticscholar.org In a series of 2-phenylacetamide (B93265) derivatives containing a benzothiazole nucleus, compounds with a chloro-substituent on the benzothiazole ring and various halogen substitutions (fluoro, chloro) on the N-phenylacetamide moiety showed marked antiproliferative activity. mdpi.com Specifically, substitutions on the phenyl ring at the meta-position appeared favorable. mdpi.com

Fluorine Substituents: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and tune electronic properties. researchgate.net The high electronegativity of fluorine and the strength of the carbon-fluorine bond can dramatically alter a molecule's bioactivity. psu.edu In one study, halogen-substituted benzothiazole anilines showed increased potency against cyclin-dependent kinase 5 (cdk5). researchgate.net

Bridging Groups: The linkage between the BTA core and other functional groups is critical. A study on BTA-platinum (II) complexes found that a 1,2-ethylenediamine bridge resulted in excellent inhibitory activity against numerous cancer cells. semanticscholar.org In contrast, replacing this bridge with a pyridine-containing derivative led to diminished anticancer effects. semanticscholar.org

Table 1: Influence of Substituents on the Bioactivity of Benzothiazole Derivatives

| Substituent/Modification | Position | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Methyl (-CH3) | Aniline ring (position 3') | Increased antitumor activity. | semanticscholar.org |

| Chlorine (-Cl) | Aniline ring (position 3') | Increased antitumor activity. | semanticscholar.org |

| Chlorine (-Cl) | Benzothiazole ring (position 5) | Contributes to marked antiproliferative activity. | mdpi.com |

| Fluorine (-F) | N-phenylacetamide ring (position 3) | Contributes to marked antiproliferative activity. | mdpi.com |

| 1,2-Ethylenediamine Bridge | Linker | Exhibited excellent inhibitory activity in Pt(II) complexes. | semanticscholar.org |

| Pyridine-containing Bridge | Linker | Reduced anticancer activity compared to ethylenediamine (B42938) bridge. | semanticscholar.org |

Molecular Conformation and Planarity: The planarity between the different ring systems of benzothiazole derivatives affects their ability to intercalate with DNA or fit into the active sites of enzymes. In one crystal structure analysis of a related compound, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, the benzothiazole ring system and the adjacent benzene (B151609) ring were nearly coplanar, with a small dihedral angle of 7.22°. nih.gov However, the pyridine ring was oriented at a significant angle (80.89°) to the benzene ring. nih.gov This non-planar conformation can influence receptor binding. In another molecule, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone, the dihedral angle between the benzothiazole and phenyl rings is only 6.61°. nih.gov

Intermolecular Interactions: The stability of the molecule in a biological system is influenced by non-covalent interactions. Studies on N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides reveal that the crystal structure is stabilized by a network of hydrogen bonds (N–H···N and N–H···O) and π–π stacking interactions between the benzothiazole and phenyl aromatic groups. mdpi.com These interactions are critical for stabilizing the molecule in the solid state and are indicative of the types of interactions that can occur with a biological target. mdpi.com Such face-to-face, offset π–π interactions are a powerful influence on the supramolecular arrangement. mdpi.com

Antimicrobial Efficacy Investigations

Benzothiazole derivatives have been extensively studied for their potential as antimicrobial agents, demonstrating activity against a wide range of bacterial and fungal pathogens.

Staphylococcus aureus and Escherichia coli: Derivatives of benzothiazole have shown notable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. psu.eduresearchgate.net In one study, synthesized fluoro benzothiazolyl thiadiazole compounds demonstrated promising activity against S. aureus and E. coli. psu.edu The mechanism of action for many heterocyclic compounds involves the disruption of essential cellular processes. For instance, some phytochemicals with antimicrobial properties against these bacteria work by compromising the bacterial cell membrane or inhibiting biofilm formation. nih.gov Structure-activity relationship studies on 1,2-benzothiazines revealed that compounds with specific substitutions, such as a chlorine or bromine atom in the para position of the benzoyl moiety, showed higher activity against S. aureus. herts.ac.uk

Mycobacterium tuberculosis: The benzothiazole scaffold is a promising starting point for the development of new anti-tuberculosis drugs. An amino-benzothiazole was identified in a whole-cell screen against a hypomorphic strain of M. tuberculosis. nih.gov Further investigation of this series identified compounds with potent bactericidal activity against both replicating and non-replicating (nutrient-starved) mycobacteria. nih.gov One lead compound demonstrated excellent potency against intracellular M. tuberculosis within murine macrophages. nih.gov While the exact target was not fully elucidated, the compounds did not appear to function by inhibiting the signal peptidase LepB or protein secretion directly. nih.gov The mechanism of some other novel antitubercular agents involves targeting pathways essential for survival in the latent state, such as the F₀F₁ ATP synthase. nih.gov

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound Type | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Fluoro benzothiazolyl thiadiazoles | S. aureus, E. coli | Promising antibacterial activity. | psu.edu |

| 1,2-Benzothiazines (substituted) | S. aureus | MIC range of 25-600 µg/mL. | herts.ac.uk |

| Amino-benzothiazole (seed molecule) | M. tuberculosis | Bactericidal against replicating and non-replicating cells. | nih.gov |

| 2-Imino-thiazolidin-4-one benzothiazole hybrids | S. aureus, E. coli | Showed antibacterial activity. | researchgate.net |

The development of new antifungal agents is critical due to rising resistance to existing drugs. Benzothiazole derivatives have emerged as a promising class of compounds with significant antifungal properties.

Activity Spectrum: Novel benzothiazole derivatives have been synthesized that exhibit a broad spectrum of antifungal activity, including against Candida albicans. rsc.org In some cases, the activity of these compounds against certain fungal strains, like Candida glabrata, was higher than that of the widely used antifungal drug fluconazole (B54011). rsc.org Hybrids of benzothiazole with other heterocyclic structures, such as 2-imino-thiazolidin-4-one, have also shown notable antifungal activity against C. albicans. researchgate.net

Mechanism of Action: A primary target for many antifungal drugs is the fungal cell membrane, specifically the ergosterol (B1671047) component. Some antifungal agents act by binding to ergosterol, creating pores in the membrane and leading to cell death. nih.gov The antifungal activity of the natural terpene linalool, for example, was found to be caused by its binding to ergosterol. mdpi.com While not always the primary mechanism for benzothiazoles, disruption of the cell membrane's structural integrity is a common mode of action for antifungal compounds. mdpi.com Another key target is N-myristoyltransferase (NMT), an enzyme essential for fungal viability. A benzothiazole derivative, FTR1335, was identified as a potent NMT inhibitor with fungicidal activity against C. albicans. rsc.org Modifying the scaffold of this lead compound led to new derivatives with an expanded antifungal spectrum. rsc.org

Table 3: Antifungal Activity of Selected Benzothiazole and Related Derivatives

| Compound Class | Fungal Strain | Mechanism/Activity | Reference |

|---|---|---|---|

| Benzothiazole Derivatives (FTR1335 analogs) | Candida albicans, Candida glabrata | Inhibition of N-myristoyltransferase (NMT); activity higher than fluconazole for some strains. | rsc.org |

| 2-Imino-thiazolidin-4-one Benzothiazole Hybrids | Candida albicans | Showed antifungal and antibiofilm activity. | researchgate.net |

| Quinoxaline Derivatives (for comparison) | Candida species | Demonstrated promising antifungal activity. | nih.gov |

| Aminothioxanthones (bioisosteres) | Candida albicans | Acts on the cellular membrane, altering its integrity without binding to ergosterol. | mdpi.com |

Research into Anti-inflammatory Pathways

Benzothiazole derivatives have been a subject of interest in the search for new anti-inflammatory agents. scholarsresearchlibrary.comsphinxsai.com Research has shown that these compounds can modulate inflammatory pathways, although the precise mechanisms for this compound itself are not yet fully elucidated. Studies on related compounds suggest that their anti-inflammatory effects may be linked to the inhibition of key inflammatory mediators. turkjps.orgnih.gov